molecular formula C₂₀H₂₈D₅N₃O₃ B1147040 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 CAS No. 1329835-86-0

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

Cat. No.: B1147040
CAS No.: 1329835-86-0
M. Wt: 368.53
InChI Key:
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Description

N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is a deuterium-labeled chemical compound. Deuterium labeling is a technique used in scientific research to trace and study the behavior of molecules in various reactions and processes. This compound is particularly valuable in the fields of chemistry, biology, and medicine due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 involves several steps. The process typically starts with the preparation of the core structure, followed by the introduction of the deuterium label. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered properties.

Scientific Research Applications

N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand molecular interactions and transformations.

    Biology: Employed in metabolic studies to trace the pathways and fate of molecules in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to evaluate the behavior of pharmaceutical compounds in the body.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 involves its interaction with specific molecular targets and pathways. The deuterium label allows for precise tracking and analysis of the compound’s behavior in various environments. This can provide insights into the molecular mechanisms underlying its effects, such as binding to receptors, enzyme inhibition, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 include:

Uniqueness

What sets N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 apart from similar compounds is its deuterium labeling. This feature provides unique advantages in research applications, allowing for more accurate and detailed studies of molecular behavior and interactions.

Properties

CAS No.

1329835-86-0

Molecular Formula

C₂₀H₂₈D₅N₃O₃

Molecular Weight

368.53

Synonyms

N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea-d5; 

Origin of Product

United States

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